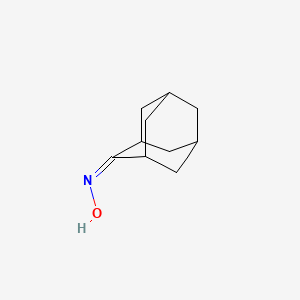
2-Adamantanone oxime
Descripción general
Descripción
2-Adamantanone oxime is a chemical compound with the molecular formula C10H15NO . It is also known by other names such as adamantan-2-one oxime, 2-Adamantanone, oxime, and Adamantanone oxime .
Synthesis Analysis
The synthesis of 2-Adamantanone oxime derivatives has been reported in the literature . These derivatives have shown in vitro antifungal activity against yeast and systemic mycoses and dermatophytes, and moderate anti-inflammatory activity .
Molecular Structure Analysis
The molecular structure of 2-Adamantanone oxime consists of a three-dimensional framework of carbon atoms, with an oxime group attached . The IUPAC name for this compound is N-(2-adamantylidene)hydroxylamine . The InChIKey, a unique identifier for the compound, is RABVIFXMFZFITE-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
2-Adamantanone oxime has a molecular weight of 165.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0, indicating that it has a rigid structure . The exact mass of the compound is 165.115364102 g/mol .
Aplicaciones Científicas De Investigación
Pharmaceutical Precursor
2-Adamantanone oxime: serves as a precursor in the synthesis of pharmacologically active substances. Its structure is utilized to create drugs like memantine hydrochloride , which is used in the treatment of Alzheimer’s disease . The oxo group present in the compound contributes to the thermal stability of the hydrocarbon structure, which is crucial for maintaining the integrity of the drug during formulation .
Thermal Stability Analysis
The thermal behavior of adamantan-2-one oxime is studied to understand its compatibility with pharmaceutical excipients. This analysis is vital for ensuring the safety and efficacy of drug formulations. The compound’s thermal degradation process has been investigated using techniques like TG/DTG/HF analysis and FTIR spectroscopy .
Anti-Inflammatory and Antifungal Activities
Research has indicated that 2-adamantanone oxime carbamates exhibit moderate anti-inflammatory activity and show in vitro antifungal activity against yeast, systemic mycoses, and dermatophytes . This suggests potential applications in developing treatments for inflammatory conditions and fungal infections.
Synthesis of Functional Derivatives
The high reactivity of adamantan-2-one oxime allows for its use in synthesizing various functional adamantane derivatives. These derivatives have applications in creating monomers, thermally stable fuels, bioactive compounds, and pharmaceuticals .
Polymerization Reactions
Adamantan-2-one oxime: is involved in polymerization reactions to produce higher diamond-like bulky polymers, known as diamondoids. These materials have potential applications in nanotechnology and materials science due to their unique properties .
Quantum-Chemical Calculations
The electronic structure of adamantan-2-one oxime and its derivatives is explored through quantum-chemical calculations. These studies help elucidate the mechanisms of chemical and catalytic transformations, which are essential for developing new materials and understanding their reactivity .
Nanodiamond Synthesis
Advancements in the chemistry of unsaturated adamantane derivatives, including 2-adamantanone oxime , have led to the creation of new materials based on natural and synthetic nanodiamonds. These materials are being explored for scientific and practical applications, including in electronics and optics .
Kinetic Studies of Degradation
Kinetic analysis of the thermal degradation process for adamantan-2-one oxime provides insights into the stability of the compound. This information is crucial for the development of stable medicinal compounds and for understanding the behavior of the substance under various conditions .
Safety and Hazards
When handling 2-Adamantanone oxime, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and adequate ventilation should be ensured .
Direcciones Futuras
Oximes, including 2-Adamantanone oxime, have gained interest due to their unique properties and reactivity modes . They have potential applications in diverse methodologies, from cycloadditions to bioconjugation . Future research directions may include exploring these applications further and developing new synthetic methodologies based on oxime starting materials .
Propiedades
IUPAC Name |
N-(2-adamantylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c12-11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABVIFXMFZFITE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Adamantanone oxime | |
CAS RN |
4500-12-3 | |
| Record name | 2-Adamantanone, oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Adamantanone oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tricyclo[3.3.1.13,7]decanone oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


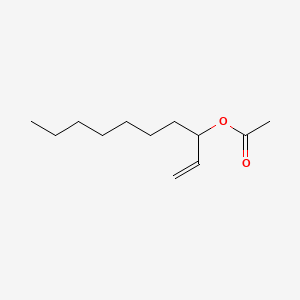
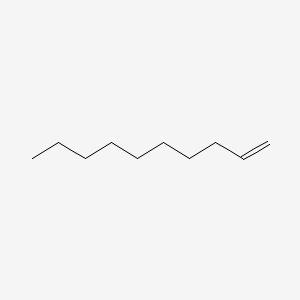
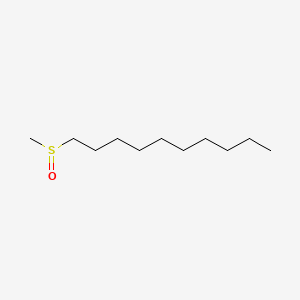
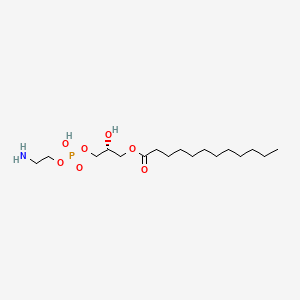
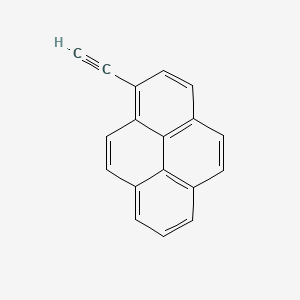
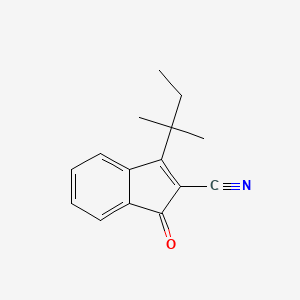
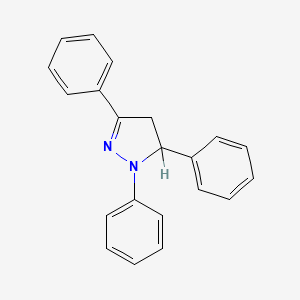
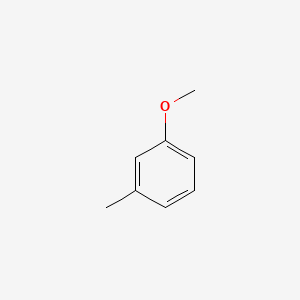
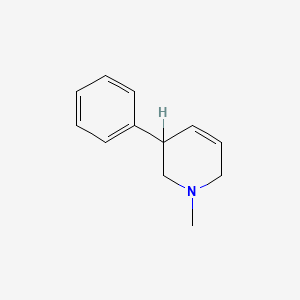
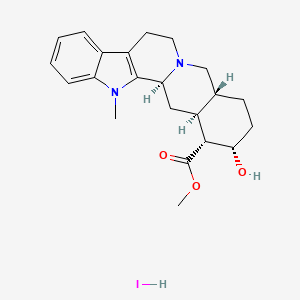

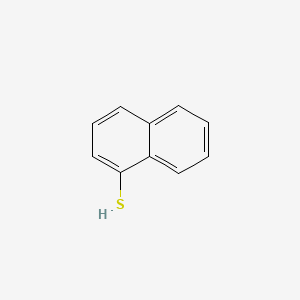
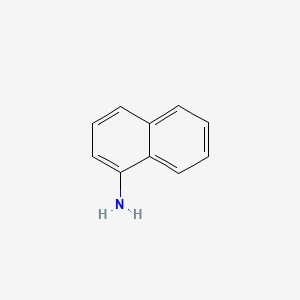
![1-tert-butyl-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663979.png)